![molecular formula C10H12O3 B6598997 3-methoxy-4-(methoxymethyl)benzaldehyde CAS No. 195299-14-0](/img/structure/B6598997.png)
3-methoxy-4-(methoxymethyl)benzaldehyde
Overview
Description
3-Methoxy-4-(methoxymethyl)benzaldehyde is a chemical compound with the molecular formula C10H12O3 . It has an average mass of 180.201 Da and a monoisotopic mass of 180.078644 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . It has a molar refractivity of 51.0±0.3 cm³ .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm³ and a boiling point of 274.8±25.0 °C at 760 mmHg . Its vapour pressure is 0.0±0.6 mmHg at 25°C, and it has an enthalpy of vaporization of 51.3±3.0 kJ/mol . The compound has a flash point of 110.7±9.6 °C .Mechanism of Action
Target of Action
Related compounds have shown antimicrobial activity towardsStaphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa , suggesting that 3-methoxy-4-(methoxymethyl)benzaldehyde may also target bacterial cells.
Mode of Action
Similar compounds have been observed to undergo condensation reactions with various hydrazides to yield schiff bases . This suggests that this compound may interact with its targets through a similar mechanism, potentially altering their function and leading to the observed antimicrobial effects .
Biochemical Pathways
The formation of schiff bases suggests that it may interfere with protein function, potentially disrupting essential bacterial processes .
Result of Action
The observed antimicrobial activity of related compounds suggests that it may lead to bacterial cell death .
properties
IUPAC Name |
3-methoxy-4-(methoxymethyl)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-7-9-4-3-8(6-11)5-10(9)13-2/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHYZGTZDUSYGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1)C=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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